molecular formula C18H21NO2S2 B2785067 (2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1795431-18-3

(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2785067
CAS RN: 1795431-18-3
M. Wt: 347.49
InChI Key: SRKQTLKQHXCJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a thiazepane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Quantum Technology

The compound’s potential in quantum technology could be significant due to the furan component’s relevance in quantum science. Furan derivatives are known for their electronic properties, which could be harnessed in quantum computing and sensors . The specific compound could be investigated for its ability to interact with quantum states or be used in the development of new materials with quantum applications.

Glassy Gels

In the field of material science, the compound could contribute to the creation of glassy gels. These materials combine the properties of gels and glassy polymers, offering a unique blend of hardness and stretchability . The furan component, in particular, could enhance the electrical conductivity of these materials, making them suitable for a variety of applications, including flexible electronics and smart materials.

Electrooxidation Systems

The compound may find use in electrooxidation systems for water treatment. Furan derivatives have been studied for their ability to break down contaminants through electrochemical reactions . This compound could be part of catalyst designs that improve the efficiency of pollutant degradation, contributing to cleaner water and environmental sustainability.

Medicinal Chemistry

In medicinal chemistry, the compound could be explored for its protein tyrosine kinase inhibitory activity. Such inhibitors are crucial in the treatment of various cancers as they can interfere with cell signaling pathways that lead to tumor growth . The compound’s unique structure might offer new avenues for drug development and cancer therapy.

Biomaterials

The compound’s furan and thiazepan components suggest potential applications in biomaterials. Furan derivatives are known for their biocompatibility and biodegradability, making them suitable for medical implants, tissue engineering, and drug delivery systems . Research could focus on the compound’s properties to develop new biomaterials that are safe and effective for medical use.

Antibacterial Agents

Lastly, the compound could be investigated for its antibacterial properties. Furan derivatives have shown promise as antibacterial agents against various strains of bacteria . The compound could be part of new antimicrobial treatments, addressing the growing concern of antibiotic resistance.

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-2-22-16-8-4-3-6-14(16)18(20)19-10-9-17(23-13-11-19)15-7-5-12-21-15/h3-8,12,17H,2,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKQTLKQHXCJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

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